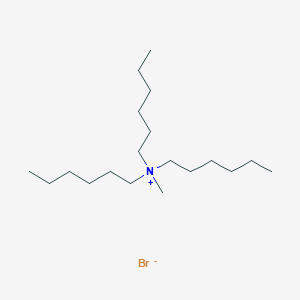
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is a quaternary ammonium compound with the molecular formula C19H42NBr. It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide typically involves the quaternization of N,N-dihexyl-1-hexanamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can be used as a phase-transfer catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the bromide ion with other anions such as chloride, sulfate, or nitrate. The conditions vary depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted ammonium salts.
Ion-Exchange Reactions: The products are the new quaternary ammonium salts with different anions.
Scientific Research Applications
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide involves its ability to interact with cell membranes and proteins due to its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound can also form complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, chloride
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, iodide
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, sulfate
Uniqueness
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is unique due to its specific bromide ion, which imparts distinct properties such as higher reactivity in substitution reactions compared to its chloride and iodide counterparts. Its surfactant properties are also optimized for certain industrial applications, making it a valuable compound in various fields.
Properties
CAS No. |
2390-64-9 |
|---|---|
Molecular Formula |
C19H42BrN |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
trihexyl(methyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HGYPTXNEBPJHTG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(CCCCCC)CCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



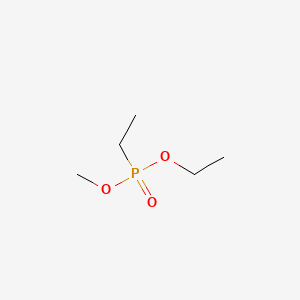

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
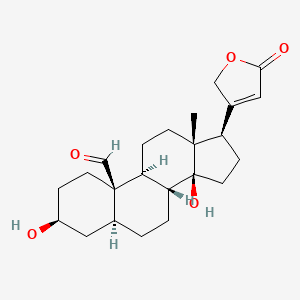
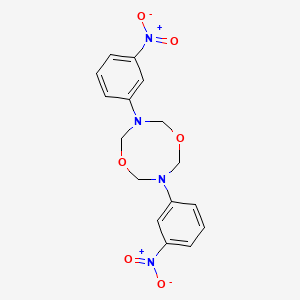
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
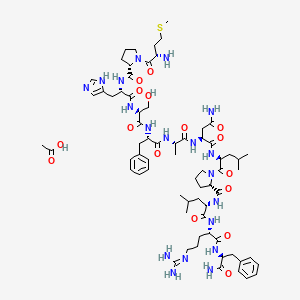
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
